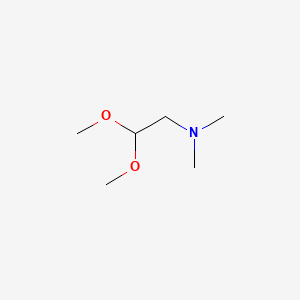
Mercury(1+);nitric acid;dihydrate
Overview
Description
Mercury(1+);nitric acid;dihydrate, also known as Mercury(I) nitrate dihydrate, is an inorganic compound with the chemical formula Hg₂(NO₃)₂·2H₂O. It is a salt of mercury and nitric acid, appearing as colorless crystals. This compound is used as a precursor to other mercury(I) complexes and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
Mercury(1+);nitric acid;dihydrate, also known as Mercury(I) nitrate dihydrate, is primarily used as an intermediate for other mercury compounds . It is also used as an indicator (Millon’s reagent) to detect tyrosine-containing proteins . The primary targets of this compound are therefore the mercury compounds that are synthesized from it and the tyrosine residues in proteins.
Mode of Action
Mercury(I) nitrate dihydrate acts as a reducing agent . It is formed when elemental mercury is combined with dilute nitric acid . Upon contact with air, Mercury(I) nitrate dihydrate is oxidized . This oxidation process is a key part of its interaction with its targets.
Biochemical Pathways
It is known that the compound can react with water to form a yellow precipitate . This reaction could potentially interfere with various biochemical pathways, particularly those involving water or aqueous environments.
Pharmacokinetics
It is known that the compound is slightly soluble in water . This solubility could potentially affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its bioavailability.
Result of Action
The primary result of the action of Mercury(I) nitrate dihydrate is the formation of other mercury compounds . Additionally, when used as an indicator, the compound can help detect the presence of tyrosine-containing proteins .
Action Environment
The action of Mercury(I) nitrate dihydrate can be influenced by various environmental factors. For example, the compound is light-sensitive and can decompose upon exposure to light . Furthermore, it is incompatible with alcohols, sulfur, and strong reducing agents . These factors can all influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mercury(I) nitrate dihydrate is synthesized by combining elemental mercury with dilute nitric acid. The reaction proceeds as follows: [ 2Hg + 2HNO₃ \rightarrow Hg₂(NO₃)₂ + H₂ ] Concentrated nitric acid, however, yields mercury(II) nitrate instead of mercury(I) nitrate .
Industrial Production Methods
In industrial settings, the production of mercury(I) nitrate dihydrate involves the controlled reaction of mercury with dilute nitric acid under specific conditions to ensure the formation of the desired compound. The reaction is typically carried out in a well-ventilated area to prevent the accumulation of toxic mercury vapors.
Chemical Reactions Analysis
Types of Reactions
Mercury(I) nitrate dihydrate undergoes several types of chemical reactions, including:
Oxidation: Mercury(I) nitrate can be oxidized to mercury(II) nitrate upon exposure to air.
Reduction: It acts as a reducing agent and can be oxidized upon contact with air.
Disproportionation: When heated or exposed to light, mercury(I) nitrate undergoes disproportionation to form elemental mercury and mercury(II) nitrate.
Common Reagents and Conditions
Oxidation: Exposure to air or other oxidizing agents.
Reduction: Contact with reducing agents or exposure to light.
Disproportionation: Heating or exposure to light.
Major Products Formed
Oxidation: Mercury(II) nitrate.
Reduction: Elemental mercury.
Disproportionation: Elemental mercury and mercury(II) nitrate.
Scientific Research Applications
Mercury(I) nitrate dihydrate is used in various scientific research applications, including:
Chemistry: As a precursor for synthesizing other mercury(I) compounds and as a reducing agent.
Biology: In studies involving mercury’s effects on biological systems.
Medicine: Historically used in medicinal preparations, though its use has declined due to toxicity concerns.
Industry: Involved in the preparation of mercury(II) nitrate and other mercury compounds
Comparison with Similar Compounds
Similar Compounds
Mercury(I) chloride (Hg₂Cl₂):
Mercury(I) bromide (Hg₂Br₂): Used in analytical chemistry and as a reagent.
Mercury(I) iodide (Hg₂I₂): Used in the preparation of other mercury compounds and in analytical chemistry.
Uniqueness
Mercury(I) nitrate dihydrate is unique due to its specific chemical structure and properties. Unlike other mercury(I) compounds, it is used as a precursor to other mercury(I) complexes and has distinct applications in scientific research and industry. Its ability to undergo oxidation, reduction, and disproportionation reactions makes it a versatile compound in various chemical processes .
Properties
IUPAC Name |
mercury(1+);nitric acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hg.HNO3.2H2O/c;2-1(3)4;;/h;(H,2,3,4);2*1H2/q+1;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKBHHZLGNEESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].O.O.[Hg+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5HgNO5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163975 | |
| Record name | Mercurous nitrate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14836-60-3 | |
| Record name | Mercurous nitrate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-(4-Nitrophenyl)pyrrolo[2,1-d][1,5]benzothiazepine 5,5-dioxide](/img/structure/B1581296.png)



